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hydrochloride

Cat. No.: B129379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

microbial biosynthesis of (S)-tetrahydropapaverine (THP) in engineered Saccharomyces

cerevisiae. THP is a crucial precursor for the synthesis of pharmaceuticals such as the

neuromuscular blocking agents atracurium and cisatracurium, as well as the antispasmodic

drug papaverine.[1][2][3][4] The protocols outlined below are based on established research

demonstrating the de novo production of THP in a yeast platform, offering a stable and scalable

alternative to plant-based extraction.[1][3][5]

Data Presentation
The production of THP in S. cerevisiae has been significantly improved through systematic

metabolic engineering strategies. These strategies include the introduction of a heterologous

biosynthetic pathway, protein engineering of key enzymes to improve activity with non-native

substrates, and host strain modifications to enhance pathway flux. A key achievement was a

600-fold increase in THP concentration, reaching a final titer of 121 µg/L.[2][3][6]
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Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of (S)-Tetrahydropapaverine
The de novo biosynthesis of (S)-tetrahydropapaverine in yeast begins with the central

metabolite L-tyrosine, which is converted through a series of enzymatic steps to the key

intermediate (S)-norreticuline. This is then further metabolized to (S)-THP. The pathway

involves enzymes from various organisms, including plants, bacteria, and mammals, as well as

engineered enzyme variants.
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Caption: De novo biosynthesis pathway for (S)-tetrahydropapaverine in engineered yeast.

Experimental Workflow
The overall workflow for developing and evaluating THP-producing yeast strains involves

several key stages, from the initial design and construction of expression plasmids to the final

analysis of the product.
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Caption: General experimental workflow for THP production in yeast.
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Experimental Protocols
Protocol 1: Yeast Strain Engineering
This protocol describes the general steps for introducing the THP biosynthetic genes into S.

cerevisiae.

1. Plasmid Construction:

Gene Synthesis: Synthesize the coding sequences for the biosynthetic enzymes (e.g.,
RnTyrHWR, PpDODC, CjNCS, Ps6OMT, engineered EcNMCH, Ps4'OMT, and engineered
TfS9OMT). Codon optimization for S. cerevisiae is recommended to enhance protein
expression.
Vector Selection: Utilize yeast expression vectors, such as the pRS series, which allow for
stable integration or episomal maintenance. Choose appropriate promoters and terminators
(e.g., TEF1 promoter, ADH1 terminator) to control gene expression levels.
Cloning: Assemble the gene expression cassettes into the yeast vectors using standard
molecular cloning techniques (e.g., restriction digestion and ligation, Gibson assembly, or
Golden Gate assembly).

2. Yeast Transformation:

Strain: Use a suitable S. cerevisiae host strain, such as W303α.
Method: The lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-
DNA/PEG) method is a standard and effective procedure for yeast transformation.
Procedure:

Inoculate a 5 mL culture of YPD medium with the desired yeast strain and grow overnight at
30°C with shaking.
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and
grow to an OD600 of 0.8-1.0.
Harvest the cells by centrifugation, wash with sterile water, and then wash with 100 mM
lithium acetate.
Resuspend the cell pellet in 100 mM lithium acetate.
In a microfuge tube, mix the yeast cell suspension with single-stranded carrier DNA, the
plasmid DNA, and the transformation mix (PEG, LiAc).
Incubate at 42°C for 40-60 minutes (heat shock).
Pellet the cells, remove the transformation mix, and resuspend in sterile water.
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Plate the cell suspension onto selective synthetic complete (SC) dropout media to select for
transformants.

3. Strain Verification:

Confirm the successful integration or presence of the plasmids by colony PCR using primers
specific to the inserted genes.
Further verify the constructs by sequencing the PCR products or plasmids isolated from the
yeast.

Protocol 2: Fermentation for THP Production
This protocol outlines the conditions for cultivating the engineered yeast strains to produce

THP.

1. Media Preparation:

Growth Medium: Use a synthetic defined (SD) medium containing yeast nitrogen base,
ammonium sulfate, and a carbon source (e.g., 2% glucose or galactose), supplemented with
the necessary amino acids and nutrients, but lacking the specific nutrient used for plasmid
selection (e.g., uracil, leucine).
Fermentation Medium: For production, a richer medium may be beneficial. Optimization of
media components, such as nitrogen and phosphate sources, can improve titers.[2]

2. Cultivation Conditions:

Initial Growth: Grow the engineered yeast strain in selective SD medium at 30°C with
shaking (200-250 rpm) for 24-48 hours.
Production Phase: Inoculate the production medium with the starter culture. Maintain the
culture at 30°C. For enzymes that may have improved stability at lower temperatures,
reducing the temperature to 25°C during the production phase can be beneficial.[7]
pH Control: Maintain the pH of the culture between 5.0 and 5.7, as this has been shown to
improve the production of other benzylisoquinoline alkaloids.[7]

3. Fed-batch Fermentation (for higher titers):

For scaled-up production, a fed-batch fermentation strategy is recommended.
Begin with a batch phase to allow for initial biomass accumulation.
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Once the initial carbon source is depleted, initiate a feed of a concentrated nutrient solution
(containing the carbon source and other limiting nutrients) to maintain a low substrate
concentration, which can prevent the formation of inhibitory byproducts and support
prolonged productivity.

Protocol 3: THP Extraction and Quantification
This protocol describes the methodology for extracting THP from the culture medium and

quantifying its concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS).

1. Sample Preparation and Extraction:

Centrifuge the yeast culture to pellet the cells.
Collect the supernatant, which contains the secreted THP.
Perform a liquid-liquid extraction. A common method involves adjusting the pH of the
supernatant and extracting with an organic solvent like ethyl acetate.
Evaporate the organic solvent and resuspend the dried extract in a suitable solvent (e.g.,
methanol/water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a
triple quadrupole mass spectrometer.
Chromatographic Separation:
Column: A C18 reversed-phase column is typically used for the separation of alkaloids.
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile
phase B (e.g., acetonitrile or methanol with 0.1% formic acid) is used to elute the
compounds.
Mass Spectrometry Detection:
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for
the detection of THP.
Detection Mode: Use Multiple Reaction Monitoring (MRM) for sensitive and specific
quantification. This involves monitoring a specific precursor ion-to-product ion transition for
THP.
Quantification:
Generate a standard curve using analytical standards of THP of known concentrations.
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Calculate the concentration of THP in the samples by comparing their peak areas to the
standard curve. An internal standard can be used to improve accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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